molecular formula C24H20N4O3S2 B2423655 N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 864927-75-3

N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2423655
CAS No.: 864927-75-3
M. Wt: 476.57
InChI Key: CKOGOTPBTTUREU-UHFFFAOYSA-N
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Description

N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups and ring systems

Scientific Research Applications

N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(thiophen-2-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:

Future Directions

Thiophene-based compounds have promising pharmacological characteristics . Future research could focus on exploring these characteristics and developing new compounds with improved properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step reactions that include the formation of thiophene and quinoline derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of such complex molecules often relies on optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like potassium t-butoxide can enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(thiophen-2-yl)quinoline-4-carboxamide apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

6-acetyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S2/c1-13(29)28-9-8-15-20(12-28)33-24(21(15)22(25)30)27-23(31)16-11-18(19-7-4-10-32-19)26-17-6-3-2-5-14(16)17/h2-7,10-11H,8-9,12H2,1H3,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOGOTPBTTUREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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